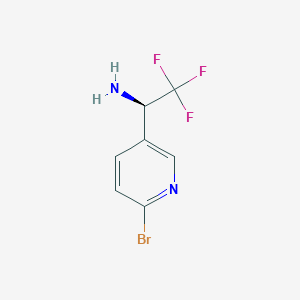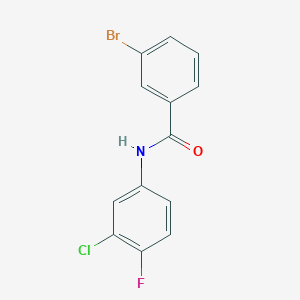
N-Benzyl-3,5-dinitroaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-3,5-dinitroanilinehydrochloride is an organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of benzyl, nitro, and aniline groups, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3,5-dinitroanilinehydrochloride typically involves the nitration of benzyl aniline followed by the introduction of hydrochloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzyl aniline ring.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-3,5-dinitroanilinehydrochloride involves large-scale nitration reactors where benzyl aniline is treated with nitrating agents. The reaction mixture is then neutralized, and the product is purified through recrystallization or other separation techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-3,5-dinitroanilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso compounds or higher oxidation state derivatives.
Reduction: Formation of benzyl-3,5-diaminoaniline.
Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-3,5-dinitroanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Benzyl-3,5-dinitroanilinehydrochloride involves its interaction with molecular targets through its nitro and benzyl groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzyl group can facilitate the compound’s binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-3-nitroaniline: Similar in structure but with only one nitro group.
3,5-Dinitrobenzyl chloride: Contains nitro groups but lacks the aniline moiety.
N-Benzyl-4-nitroaniline: Similar but with the nitro group at the 4 position.
Uniqueness
N-Benzyl-3,5-dinitroanilinehydrochloride is unique due to the presence of two nitro groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Eigenschaften
Molekularformel |
C13H12ClN3O4 |
|---|---|
Molekulargewicht |
309.70 g/mol |
IUPAC-Name |
N-benzyl-3,5-dinitroaniline;hydrochloride |
InChI |
InChI=1S/C13H11N3O4.ClH/c17-15(18)12-6-11(7-13(8-12)16(19)20)14-9-10-4-2-1-3-5-10;/h1-8,14H,9H2;1H |
InChI-Schlüssel |
RTTPMXBUBUYFIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


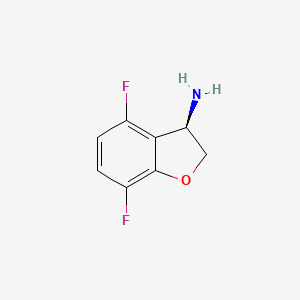
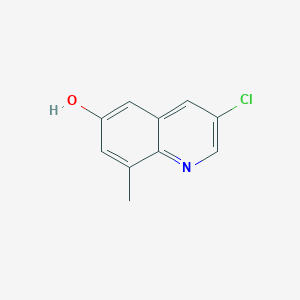
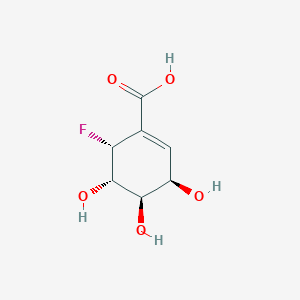

![Methyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13030277.png)
![(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime](/img/structure/B13030286.png)

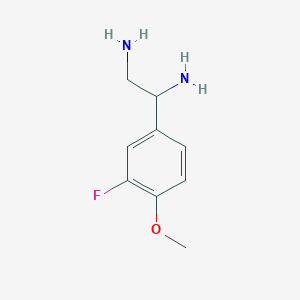

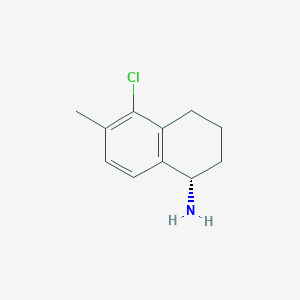
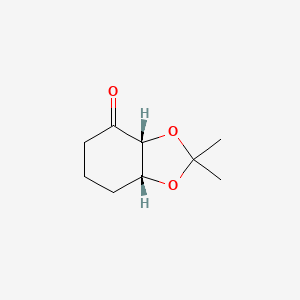
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)
